Cefpodoxime-d3 Acid
Description
Properties
Molecular Formula |
C₁₅H₁₄D₃N₅O₆S₂ |
|---|---|
Molecular Weight |
430.47 |
Synonyms |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino-d3)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Cefpodoxime-d3; R 3763-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights key structural and isotopic distinctions between Cefpodoxime-d3 Acid and related cephalosporins or deuterated analogs:
Notes:
Pharmacological and Antimicrobial Activity
Below is a comparative analysis of antimicrobial spectra:
Preparation Methods
Addition-Elimination and Halogenation
The synthesis commences with compound 1 (7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid), which undergoes an addition-elimination reaction with sodium nitrite in acetic acid to yield nitroso intermediate 2 (96% yield). Subsequent bromination with liquid bromine in dichloromethane produces dibrominated compound 3 (89% yield). These steps mirror classical cephalosporin synthesis but require precise stoichiometric control to avoid over-halogenation.
Critical Parameters :
Cyclization and Deuterium Substitution
Cyclization of compound 3 with thiourea in the presence of sodium acetate generates thiazole-fused intermediate 4 . The pivotal deuterium incorporation occurs via nucleophilic substitution, where potassium carbonate facilitates the reaction between compound 4 and CD₃I to yield deuterated compound 5 . This step achieves >90% isotopic purity, as confirmed by mass spectrometry (M⁺ = 431.0).
Optimization Insight :
Hydrolysis and Ester Condensation
Hydrolysis of compound 5 with sodium hydroxide in methanol-water liberates the carboxylic acid group, yielding compound 6 . Subsequent ester condensation with dibenzothiazyl disulfide (DBTD) and triethyl phosphite forms activated ester 7 , a precursor for final aminolysis.
Yield Considerations :
Final Aminolysis and Product Isolation
The penultimate step involves aminolysis of compound 7 with compound 8 (2-aminothiazol-4-yl-methoxyimino acetic acid) in tetrahydrofuran-water. Triethylamine-mediated coupling at 0–5°C followed by room-temperature stirring yields cefpodoxime-d₃ acid, isolated via pH-controlled precipitation (pH 2–3). The final product exhibits 69% yield and >95% purity by HPLC.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Molar Ratio | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NaNO₂, Acetic Acid | 1.35:1 | 0–25°C | 96 |
| 4 | CD₃I, K₂CO₃ | 1.35:1 | RT | 89 |
| 7 | DBTD, Triethylamine | 1.38:1 | RT | 76 |
Comparative Analysis with Non-Deuterated Synthesis
The non-deuterated cefpodoxime acid synthesis, as described in patent WO2000068234A2, shares initial steps (e.g., bromination, cyclization) but employs CH₃I instead of CD₃I. Key differences include:
Table 2: Deuterated vs. Non-Deuterated Synthesis
| Parameter | Cefpodoxime-d₃ Acid | Cefpodoxime Acid |
|---|---|---|
| Deuterating Reagent | CD₃I | CH₃I |
| Substitution Efficiency | 89% | 85–90% |
| Final Purity (HPLC) | >95% | 91–95.7% |
| Isotopic Purity | >99% D | N/A |
The deuterated route achieves comparable yields but requires stringent anhydrous conditions to prevent deuterium loss.
Challenges in Deuterated Synthesis
-
Cost of Deuterated Reagents : CD₃I is significantly costlier than CH₃I, impacting scalability.
-
Isotopic Dilution : Trace moisture leads to H/D exchange, necessitating rigorous solvent drying.
-
Regulatory Considerations : Deuterated drugs require extensive isotopic purity documentation for clinical use.
Q & A
Q. How is the structural integrity of Cefpodoxime-d3 Acid confirmed in synthetic batches?
Methodological Answer: Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specified positions, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight validation. Infrared (IR) spectroscopy can further confirm functional group stability. Researchers should cross-reference spectral data with non-deuterated Cefpodoxime Acid and report deviations in isotopic purity using quantitative NMR (qNMR) .
Q. What are the key considerations for using this compound as an internal standard in pharmacokinetic studies?
Methodological Answer: Ensure isotopic purity (>98% deuterium enrichment) to minimize interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate chromatographic separation parameters (e.g., retention time shifts) between deuterated and non-deuterated forms. Cross-check against matrix effects (e.g., plasma proteins) using spiked recovery experiments .
Q. What analytical techniques quantify deuterium incorporation efficiency in this compound?
Methodological Answer: Isotope ratio mass spectrometry (IRMS) or electrospray ionization mass spectrometry (ESI-MS) can measure deuterium/hydrogen (D/H) ratios. Data should be normalized against certified reference materials, with error margins reported as ±1.5% for reproducibility .
Advanced Research Questions
Q. How to design experiments to assess isotopic interference in bioanalytical methods using this compound?
Methodological Answer: Perform cross-validation studies comparing deuterated and non-deuterated forms under identical LC-MS/MS conditions. Use a factorial design to test variables such as ionization efficiency, matrix complexity, and collision-induced dissociation (CID) parameters. Statistically analyze signal suppression/enhancement using ANOVA with post-hoc Tukey tests .
Q. How to resolve contradictions in antimicrobial activity data between deuterated and non-deuterated Cefpodoxime?
Methodological Answer: Conduct minimum inhibitory concentration (MIC) assays under standardized CLSI guidelines. Compare time-kill curves and post-antibiotic effects (PAEs) across bacterial strains (e.g., Staphylococcus aureus vs. Escherichia coli). Use multivariate regression to isolate variables like deuterium-induced steric effects or metabolic stability .
Q. How to validate the stability of this compound under varying experimental conditions?
Methodological Answer: Implement accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS. Apply Arrhenius kinetics to predict shelf-life, ensuring deuterium retention exceeds 95% under recommended storage conditions .
Q. How to address batch-to-batch variability in deuterium content affecting experimental reproducibility?
Methodological Answer: Establish quality control (QC) protocols using isotope dilution mass spectrometry (ID-MS). Require suppliers to provide certificates of analysis (CoA) with batch-specific isotopic profiles. For in-house synthesis, optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) methodologies .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing pharmacokinetic data involving this compound?
Methodological Answer: Non-compartmental analysis (NCA) for AUC and Cmax calculations, followed by compartmental modeling (e.g., two-compartment model) for absorption/distribution kinetics. Use bootstrap resampling to assess confidence intervals for deuterium-related metabolic half-life extensions .
Q. How to characterize metabolic pathways of this compound in preclinical models?
Methodological Answer: Incubate with liver microsomes or hepatocytes, followed by high-resolution MS/MS to identify deuterium-retaining metabolites. Compare metabolic profiles to non-deuterated analogs using principal component analysis (PCA). Report deuterium isotope effects (DIEs) on cytochrome P450 (CYP) enzyme kinetics .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Adopt ISO 15189 guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to prevent inhalation. Decontaminate spills with 70% ethanol, and dispose of waste via certified chemical disposal services. Document all incidents in lab safety logs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
